REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[C:11]2[C:5]([CH:6]3[CH2:20][CH:8]([N:9]=[C:10]2[NH:13][CH2:14][CH:15](OC)OC)[CH2:7]3)=[CH:4][CH:3]=1.Cl>O1CCCC1>[Br:1][C:2]1[CH:12]=[C:11]2[C:5](=[CH:4][CH:3]=1)[CH:6]1[CH2:20][CH:8]([CH2:7]1)[N:9]1[C:10]2=[N:13][CH:14]=[CH:15]1
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Name
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5-bromo-N-(2,2-dimethoxyethyl)-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine
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Quantity
|
33.4 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C2C3CC(N=C(C2=C1)NCC(OC)OC)C3
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Name
|
|
Quantity
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340 mL
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Type
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reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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340 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
|
stirring for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 1000-mL round-bottom flask was placed
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 h
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
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EXTRACTION
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Details
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extracted with 2×150 mL of ethyl acetate
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Type
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EXTRACTION
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Details
|
The resulting solution was extracted with 3×300 mL of dichloromethane
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Type
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WASH
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Details
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washed with 2×150 mL of water and 1×150 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
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ADDITION
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Details
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The crude product was decolorized by the addition of active carbon
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Type
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FILTRATION
|
Details
|
The solids were filtered out
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C3=NC=CN3C3CC(C2=CC1)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |